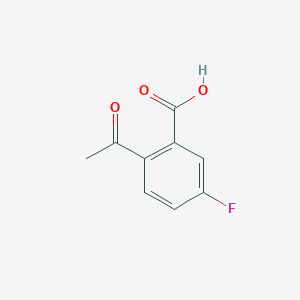

2-acetyl-5-fluorobenzoic acid

Description

Properties

IUPAC Name |

2-acetyl-5-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO3/c1-5(11)7-3-2-6(10)4-8(7)9(12)13/h2-4H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQVCSMGMWDNJRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

-

Substrate : 2-Acetyl-5-bromobenzoic acid (hypothetical intermediate).

-

Fluorinating Agent : Potassium fluoride (KF) or cesium fluoride (CsF).

-

Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Temperature : 120–150°C under inert atmosphere.

-

Catalyst : Crown ethers (e.g., 18-crown-6) to enhance fluoride ion solubility.

Mechanistic Insights

The acetyl group at position 2 and the carboxylic acid at position 1 act as EWGs, polarizing the aromatic ring and facilitating nucleophilic attack at position 5. The reaction proceeds via a Meisenheimer complex intermediate, with bromide displacement yielding the fluorinated product.

Challenges

-

Competing side reactions, such as hydrolysis of the acetyl group, necessitate strict moisture control.

-

Low regioselectivity may occur if multiple halogenated positions are present.

Friedel-Crafts Acylation of 5-Fluorobenzoic Acid

Friedel-Crafts acylation is a classical method for introducing acetyl groups onto aromatic rings. However, the inherent deactivation of benzoic acid derivatives (due to the electron-withdrawing carboxylic acid group) complicates this approach. To overcome this, protective group strategies or directed ortho-metalation may be employed.

Stepwise Synthesis

-

Protection of Carboxylic Acid :

-

Directed Ortho-Metalation :

-

Treat the ester with a strong base (e.g., lithium diisopropylamide, LDA) at -78°C to generate a lithiated intermediate at position 2.

-

Reaction :

-

-

Acetylation :

-

Quench the lithiated species with acetyl chloride to install the acetyl group.

-

Reaction :

-

-

Ester Hydrolysis :

-

Hydrolyze the ester back to the carboxylic acid using aqueous NaOH or HCl.

-

Reaction :

-

Yield and Purity Considerations

-

Overall Yield : 40–55% (estimated from analogous reactions).

-

Purity : Recrystallization from xylene or ethanol/water mixtures enhances purity.

Oxidation of 2-(1-Hydroxyethyl)-5-Fluorobenzoic Acid

Oxidation of alcohol intermediates to ketones offers a streamlined pathway. This method avoids harsh fluorination conditions by introducing the fluorine atom early in the synthesis.

Synthetic Pathway

-

Synthesis of 2-(1-Hydroxyethyl)-5-Fluorobenzoic Acid :

-

Reduce this compound’s ketone group using sodium borohydride (NaBH4) in ethanol.

-

Reaction :

-

-

Selective Oxidation :

-

Re-oxidize the alcohol to the ketone using Jones reagent (CrO3 in H2SO4) or pyridinium chlorochromate (PCC).

-

Reaction :

-

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-5-fluorobenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like sodium hydroxide or halogenating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups.

Scientific Research Applications

2-Acetyl-5-fluorobenzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-acetyl-5-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, leading to altered biological activity. The acetyl group can undergo metabolic transformations, contributing to the compound’s overall effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

2-Fluoro-5-formylbenzoic Acid

- Structure : Contains a formyl (-CHO) group at the 5-position and fluorine at the 2-position.

- Properties : The formyl group is highly reactive, enabling use as a synthetic precursor for condensation or nucleophilic addition reactions. In contrast, the acetyl group in 2-acetyl-5-fluorobenzoic acid offers greater stability.

- Applications: Used in research and industrial production, with noted hazards including skin/eye irritation and respiratory risks .

- Regulatory Status : Requires stringent safety protocols during handling .

4-Amino-2-fluoro-5-methoxybenzoic Acid (CAS 1001346-91-3)

- Structure: Features amino (-NH₂) and methoxy (-OCH₃) groups at the 4- and 5-positions, respectively, alongside fluorine at the 2-position.

- Properties: Electron-donating amino and methoxy groups reduce acidity compared to this compound. These substituents may enhance solubility in polar solvents.

5-Acetyl-2-fluorobenzoic Acid (CAS 1499034-74-0)

- Structure : Positional isomer of this compound, with acetyl at the 5-position and fluorine at the 2-position.

- For example, the proximity of the acetyl group to the carboxylic acid in 5-acetyl-2-fluorobenzoic acid may influence intramolecular interactions .

2-Amino-5-fluorobenzoic Acid

- Structure: Substituted with an amino group (-NH₂) at the 2-position and fluorine at the 5-position.

- Properties: The amino group increases electron density on the ring, reducing acidity compared to acetyl-substituted analogs.

- Applications : Utilized as a biochemical reagent in life sciences, particularly in peptide synthesis or as a building block for fluorinated pharmaceuticals .

2-Fluoro-5-methylphenylacetic Acid

- Structure : A phenylacetic acid derivative with fluorine at the 2-position and a methyl (-CH₃) group at the 5-position.

- The acetic acid chain may enhance flexibility in molecular design.

- Applications : Possible use in agrochemicals or polymer precursors due to its balanced hydrophobicity and stability .

Data Table: Structural and Functional Comparison

Research Findings and Discussion

- Acidity and Reactivity: The electron-withdrawing acetyl and fluorine groups in this compound likely increase its acidity (lower pKa) compared to analogs with electron-donating substituents (e.g., amino or methoxy groups). This property could enhance its utility in catalysis or as a ligand in metal-organic frameworks.

- Biological Activity: Compounds like 4-amino-2-fluoro-5-methoxybenzoic acid demonstrate the importance of substituent choice in drug design, where amino and methoxy groups may target specific receptors . The acetyl-fluoro combination could similarly optimize pharmacokinetic properties.

- Positional Isomerism : The distinct properties of this compound and its 5-acetyl-2-fluoro isomer underscore the need for precise synthetic control to achieve desired reactivity and application outcomes .

Biological Activity

2-Acetyl-5-fluorobenzoic acid (AFBA) is a compound that has garnered attention in recent years due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of AFBA, presenting relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : CHFO

- Molecular Weight : 182.15 g/mol

The presence of the acetyl and fluorine groups contributes to its unique biological properties, including increased lipophilicity and potential interactions with biological targets.

Antimicrobial Activity

AFBA has demonstrated notable antimicrobial properties against various bacterial strains. A study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 20 | |

| Pseudomonas aeruginosa | 25 |

The compound's bactericidal effect is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using various cell lines, including L929 fibroblasts and A549 lung cancer cells. The results indicate that AFBA exhibits selective cytotoxicity towards cancer cells while sparing normal cells.

Table 2: Cytotoxicity of this compound on Cell Lines

| Cell Line | Concentration (µM) | Viability (%) after 24h | Viability (%) after 48h |

|---|---|---|---|

| L929 | 100 | 90 | 85 |

| A549 | 50 | 70 | 60 |

The data suggest that AFBA can induce apoptosis in cancer cells, making it a promising candidate for further development as an anticancer agent.

The mechanism by which AFBA exerts its biological effects involves several pathways:

- Inhibition of Protein Synthesis : AFBA may interfere with the synthesis of essential proteins in bacteria and cancer cells.

- Induction of Apoptosis : In cancer cells, AFBA has been shown to activate caspase pathways, leading to programmed cell death.

- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress, contributing to its cytotoxic effects on malignant cells.

Case Study 1: Antimicrobial Efficacy in Clinical Isolates

A clinical study investigated the efficacy of AFBA against multidrug-resistant strains of Staphylococcus aureus. The results demonstrated a significant reduction in bacterial load in treated samples compared to controls. This study underscores the potential of AFBA as an alternative treatment option for resistant infections.

Case Study 2: In Vivo Antitumor Activity

In a murine model of lung cancer, administration of AFBA resulted in a significant decrease in tumor size compared to untreated controls. Histological analysis revealed reduced cell proliferation and increased apoptosis in tumor tissues, indicating that AFBA effectively targets cancerous cells in vivo.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-acetyl-5-fluorobenzoic acid, and what factors influence reaction efficiency?

- Methodological Guidance :

- Step 1 : Start with 5-fluorobenzoic acid as the precursor. Acetylation can be achieved via Friedel-Crafts acylation using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) .

- Step 2 : Optimize reaction conditions by controlling temperature (reflux at 80–100°C) and solvent selection (e.g., dichloromethane or nitrobenzene). Monitor reaction progress via TLC or HPLC.

- Key Considerations : Fluorine's electron-withdrawing effect may reduce aromatic ring reactivity; use excess catalyst or prolonged reaction times to compensate.

- Validation : Confirm product purity (>98%) via HPLC and characterize using NMR (¹H/¹³C) and FTIR to identify acetyl and carboxylic acid groups .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Guidance :

- Storage : Store in airtight, light-resistant containers at 2–8°C. Desiccate with silica gel to prevent moisture absorption, which can hydrolyze the acetyl group .

- Handling : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks .

- Stability Testing : Conduct accelerated degradation studies under varying pH, temperature, and humidity to identify decomposition pathways (e.g., HPLC-MS for detecting hydrolyzed products) .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Guidance :

- Structural Confirmation :

- NMR : ¹H NMR (δ 2.6 ppm for acetyl CH₃; δ 7.2–8.1 ppm for aromatic protons).

- FTIR : Peaks at ~1700 cm⁻¹ (C=O stretch for carboxylic acid and acetyl groups).

- Purity Analysis :

- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase = acetonitrile/water (70:30) + 0.1% TFA .

- Mass Spectrometry : ESI-MS in negative mode to confirm molecular ion [M-H]⁻ .

Advanced Research Questions

Q. How can researchers address low yields in the acetylation of 5-fluorobenzoic acid?

- Methodological Guidance :

- Troubleshooting :

- Data Contradictions : If literature reports conflicting yields, replicate experiments under standardized conditions (e.g., molar ratios, solvent purity) and validate with kinetic studies (e.g., Arrhenius plots) .

Q. What computational tools can predict the reactivity and regioselectivity of this compound derivatives?

- Methodological Guidance :

- DFT Calculations : Use Gaussian or ORCA to model transition states and electron density maps. Fluorine's -I effect reduces electron density at the ortho/para positions, favoring meta acetylation .

- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., solvation free energy in ethanol vs. DCM) .

- Validation : Cross-validate computational results with experimental Hammett substituent constants .

Q. How can researchers mitigate hazards during large-scale synthesis of this compound?

- Methodological Guidance :

- Risk Assessment :

| Hazard | Mitigation Strategy |

|---|---|

| Exothermic Reactions | Use jacketed reactors with temperature control (±2°C). |

| Toxic Byproducts | Install scrubbers for HCl/NOx gases; neutralize waste with NaHCO₃ before disposal . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.